Mercury(I) Nitrate Dihydrate: A Technical Guide to its Chemical Properties and Structure
Mercury(I) Nitrate Dihydrate: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury(I) nitrate (B79036) dihydrate, with the chemical formula Hg₂(NO₃)₂·2H₂O, is an inorganic compound that serves as a significant precursor in the synthesis of other mercury(I) compounds. Historically, its synthesis dates back to the work of Indian chemist Acharya Prafulla Chandra Ray in 1896. This technical guide provides an in-depth overview of the chemical and physical properties, crystal structure, and key experimental protocols related to mercury(I) nitrate dihydrate.
Chemical and Physical Properties
Mercury(I) nitrate dihydrate is a white to slightly yellow crystalline powder.[1] It is sensitive to light and can decompose upon exposure, turning gray due to the formation of elemental mercury. The compound is slightly soluble in water, often leading to the formation of a yellow basic salt through hydrolysis.[2] To prevent this, it is typically dissolved in water containing a small amount of nitric acid. It is also soluble in alcohol.[1]
Quantitative Data
The key physical and chemical properties of mercury(I) nitrate dihydrate are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | Hg₂(NO₃)₂·2H₂O | [1][3][4] |
| Molecular Weight | 561.22 g/mol | [1][3][4] |
| Appearance | White to slight yellow crystalline powder | [1][4] |
| Density | 4.78 g/cm³ at 25 °C | [5][6] |
| Melting Point | 70 °C (decomposes) | [1][4] |
| Solubility in Water | Slightly soluble, reacts to form a basic salt.[2] 20 g/L at 20°C in acidified water.[7] | [2][7][8] |
| Odor | Odorless to slight nitric acid odor | [1][9] |
Crystal Structure
The crystal structure of mercury(I) nitrate dihydrate has been elucidated by X-ray crystallography. A defining feature of its structure is the presence of the dimeric mercury(I) cation, [Hg₂]²⁺. In the dihydrate form, this cation is hydrated, forming the [H₂O-Hg-Hg-OH₂]²⁺ center.[2] The Hg-Hg bond distance in this hydrated cation is approximately 254 pm.[2]
Chemical Reactions and Relationships
The chemical behavior of mercury(I) nitrate is characterized by several key reactions, including its synthesis, decomposition, and disproportionation. These relationships are illustrated in the diagram below.
Caption: Key chemical reactions involving mercury(I) nitrate.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of mercury(I) nitrate dihydrate are crucial for reproducible research.
Synthesis of Mercury(I) Nitrate Dihydrate
This protocol is based on the reaction of elemental mercury with dilute nitric acid.[8]
Materials:
-
Elemental mercury (Hg)
-
25% (v/v) Nitric acid (HNO₃)
-
Distilled water
-
Beaker
-
Stir plate and stir bar
-
Water bath for gentle heating
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a well-ventilated fume hood, place 25 grams of elemental mercury into a beaker equipped with a magnetic stir bar.
-
Carefully add 20 mL of 25% nitric acid to the beaker.
-
Place the beaker in a water bath on a stir plate and begin stirring.
-
Gently warm the mixture to initiate and sustain the reaction, which is evidenced by the formation of gas bubbles. Continue gentle heating until the reaction subsides and no further gas evolution is observed. An excess of mercury should be present to ensure the formation of the mercury(I) salt.
-
Once the reaction is complete, carefully decant the supernatant solution, which contains the dissolved mercury(I) nitrate, into a clean crystallizing dish, leaving the unreacted mercury behind.
-
Allow the solution to stand undisturbed overnight to facilitate the crystallization of mercury(I) nitrate dihydrate.
-
Collect the resulting white crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals sparingly with a small amount of cold distilled water.
-
Dry the crystals in a desiccator, protected from light.
Note: Due to the light sensitivity of the product, all crystallization and storage steps should be performed with protection from direct light.
Assay of Mercury(I) Nitrate Dihydrate (Oxidimetric Titration)
This procedure determines the purity of mercury(I) nitrate by titrating the mercurous ion (Hg₂²⁺) with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412). The mercurous ions are oxidized to mercuric ions (Hg²⁺).
Materials:
-
Mercury(I) nitrate dihydrate sample
-
Standardized 0.1 N Potassium permanganate (KMnO₄) solution
-
Dilute sulfuric acid (H₂SO₄)
-
Distilled water
-
Erlenmeyer flask
-
Buret
Procedure:
-
Accurately weigh approximately 0.5 g of the mercury(I) nitrate dihydrate sample and transfer it to an Erlenmeyer flask.
-
Dissolve the sample in 100 mL of distilled water, acidified with 10 mL of dilute sulfuric acid.
-
Titrate the resulting solution with a standardized 0.1 N potassium permanganate solution.
-
The endpoint is reached when a faint, permanent pink color persists in the solution for at least 30 seconds, indicating a slight excess of potassium permanganate.
-
Record the volume of KMnO₄ solution used.
-
Calculate the percentage purity of the mercury(I) nitrate dihydrate. Each mL of 0.1 N KMnO₄ is equivalent to 0.028061 g of Hg₂(NO₃)₂·2H₂O.
Reactivity and Hazards
Mercury(I) nitrate dihydrate is a strong oxidizing agent and is highly toxic by ingestion, inhalation, and skin contact.[1] It is incompatible with alcohols, sulfur, and strong reducing agents.[8] When heated to decomposition, it emits toxic fumes of mercury and nitrogen oxides.[1] Due to its toxicity, it should be handled with appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated area or fume hood. It is also light-sensitive and should be stored in a cool, dark, and dry place.[10][11][12] Solutions of mercury(I) nitrate are acidic due to a slow reaction with water, which can be reversed by the addition of nitric acid.[2] If the solution is boiled or exposed to light, it can undergo disproportionation to yield elemental mercury and mercury(II) nitrate.[2]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective complexometric determination of mercury, using thiourea as masking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. victory4.co.uk [victory4.co.uk]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. info.gfschemicals.com [info.gfschemicals.com]
- 8. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. oiv.int [oiv.int]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. Ricca Chemical - Ceric Sulfate [riccachemical.com]
